Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

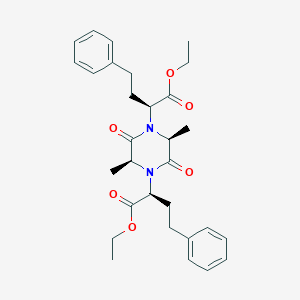

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate), also known as Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate), is a useful research compound. Its molecular formula is C30H38N2O6 and its molecular weight is 522.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C30H38N2O6

- Molecular Weight : 522.63 g/mol

- IUPAC Name : Ethyl (2R)-2-[(2S,5S)-4-[(1R)-1-ethoxycarbonyl-3-phenyl-propyl]-2,5-dimethyl-3,6-dioxo-piperazin-1-yl]-4-phenyl-butanoate

The compound features a piperazine core with substituents that suggest potential interactions with biological targets.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological pathways. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving GABA receptors.

Anticonvulsant Activity

Research indicates that derivatives of piperazine compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds demonstrate significant efficacy in animal models of epilepsy. The evaluation often includes:

- Maximal Electroshock (MES) Test

- Pentylenetetrazole (PTZ) Test

These tests are critical for assessing the potential of new compounds as anticonvulsants. While specific data on Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) is limited, the structural similarity to known active compounds suggests it may share these properties.

Cytotoxicity Studies

Preliminary cytotoxicity assessments are essential for understanding the safety profile of new compounds. In vitro studies often utilize various cancer cell lines to determine the IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 150 |

| Compound B | U87 | 120 |

| Diethyl 2,2'-(2,5-dimethyl...) | TBD | TBD |

These studies help identify whether the compound selectively targets cancer cells over normal cells.

Case Studies and Research Findings

Recent studies have synthesized and evaluated similar compounds derived from piperazine frameworks:

- Design and Synthesis : A study focused on synthesizing new amides derived from piperazine and evaluating their anticonvulsant activities in standard animal models. The findings highlighted several compounds with promising results in reducing seizure activity .

- Cytotoxic Effects : Another investigation assessed the cytotoxic effects of various piperazine derivatives on both cancerous and non-cancerous cell lines. The results indicated that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

- Receptor Binding Studies : Research into GABA receptor interactions revealed that certain modifications to piperazine structures could enhance binding affinity to benzodiazepine receptors, suggesting potential anxiolytic or sedative properties .

Eigenschaften

IUPAC Name |

ethyl (2S)-2-[(2S,5S)-4-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O6/c1-5-37-29(35)25(19-17-23-13-9-7-10-14-23)31-21(3)28(34)32(22(4)27(31)33)26(30(36)38-6-2)20-18-24-15-11-8-12-16-24/h7-16,21-22,25-26H,5-6,17-20H2,1-4H3/t21-,22-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHLSUZTSWUTKV-JPMIEVGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N(C(C2=O)C)C(CCC3=CC=CC=C3)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N([C@H](C2=O)C)[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151387-05-2 |

Source

|

| Record name | Diethyl 2,2'-(2,5-dimethyl-3,6-dioxopiperazine-1,4-diyl)bis(4-phenylbutanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151387052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL 2,2'-(2,5-DIMETHYL-3,6-DIOXOPIPERAZINE-1,4-DIYL)BIS(4-PHENYLBUTANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU3Z2124E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.